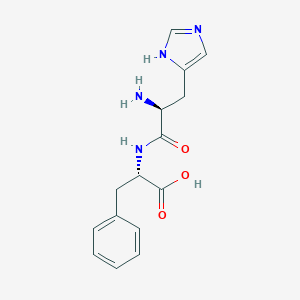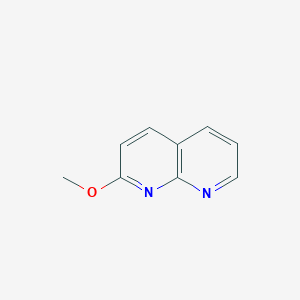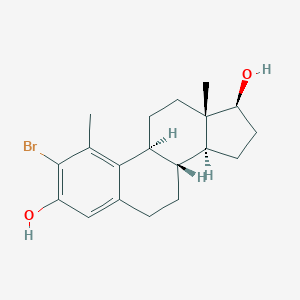
4-氯-2-硝基-N-苯胺
描述
4-Chloro-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9ClN2O2 . It has a molecular weight of 248.67 g/mol . It is also known by other names such as 4-Chloro-2-nitrodiphenylamine and Disperse Yellow 26 .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitro-N-phenylaniline can be achieved through various methods. One method involves the acetylation of 2-nitroaniline followed by chlorination . Another method involves the reaction of a nitrophenol with an aromatic isocyanate in the presence of a base . A third method involves oxidative nucleophilic aromatic amination of nitrobenzenes .Molecular Structure Analysis
The IUPAC name for 4-Chloro-2-nitro-N-phenylaniline is 4-chloro-2-nitro-N-phenylaniline . The InChI string is InChI=1S/C12H9ClN2O2/c13-9-6-7-11 (12 (8-9)15 (16)17)14-10-4-2-1-3-5-10/h1-8,14H . The Canonical SMILES string is C1=CC=C (C=C1)NC2=C (C=C (C=C2)Cl) [N+] (=O) [O-] .Physical And Chemical Properties Analysis
4-Chloro-2-nitro-N-phenylaniline has a molecular weight of 248.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 248.0352552 g/mol . Its XLogP3 is 4.3 .科学研究应用
Nonlinear Optical Material Development
4-Chloro-2-nitro-N-phenylaniline: has been studied for its potential as a nonlinear optical (NLO) material. NLO materials are crucial in the field of optoelectronics and photonics due to their ability to alter the frequency of light. The compound has been developed into a non-centrosymmetric space group organic NLO single crystal, which is significant for applications in laser technology and communication technologies .
Organic Electronics
The compound’s ability to form strong intramolecular hydrogen bonding interactions makes it a candidate for organic electronic applications. Organic electronics involve lightweight, low-cost materials that can be easily fabricated, and 4-Chloro-2-nitro-N-phenylaniline exhibits properties that could be beneficial in designing devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Physiochemical Characterization
4-Chloro-2-nitro-N-phenylaniline: has been subjected to various physiochemical characterization studies. These include single-crystal XRD analysis to determine its monoclinic structure and space group, as well as FTIR and FT-Raman spectral analysis to identify active functional groups and their vibrations. Such characterizations are essential for understanding the material’s properties and potential applications .
Optical Property Analysis
The optical properties of 4-Chloro-2-nitro-N-phenylaniline have been evaluated through UV–Visible spectral analysis. The compound exhibited excellent transparency and purity, which is indicative of its structural perfection. This makes it suitable for applications that require materials with high optical clarity .
Thermal Stability Assessment
Thermal analysis of 4-Chloro-2-nitro-N-phenylaniline has shown that the material is thermally stable up to 115 °C. This property is important for applications that operate at elevated temperatures or require materials that maintain their integrity under thermal stress .
Mechanical Hardness Testing
The mechanical properties of 4-Chloro-2-nitro-N-phenylaniline have been assessed using Vickers hardness analysis. The material has been found to be a soft material, which could be advantageous in applications where flexibility and malleability are desired .
Laser Damage Threshold Evaluation
Laser beam-irradiated LDT analysis has been conducted to determine the laser utility limitation of the 4-Chloro-2-nitro-N-phenylaniline crystal. Understanding the damage threshold is crucial for materials intended for use in laser systems, as it informs the maximum intensity they can withstand without degrading .
Rocket Propellant Stabilization
Although not directly related to 4-Chloro-2-nitro-N-phenylaniline , its structural analog, 2-Nitrodiphenylamine, is used as a stabilizer in double-base rocket propellants. This suggests that similar nitroaniline compounds, including 4-Chloro-2-nitro-N-phenylaniline , could potentially be explored for their stabilizing effects in various propellant formulations .
安全和危害
作用机制
Target of Action
It’s known that the compound has been used in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Mode of Action
It’s known that the compound forms both intra- and intermolecular strong hydrogen bonding interactions . In the 4-Chloro-2-nitro-N-phenylaniline molecule, the amine group’s one hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming N–H…O intramolecular hydrogen bonding interaction .
Result of Action
It’s known that the compound has applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
属性
IUPAC Name |
4-chloro-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVQZDXSHTPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168077 | |
| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-2-nitro-N-phenylaniline | |
CAS RN |
16611-15-7 | |
| Record name | 4-Chloro-2-nitro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16611-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-NITRO-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52PM8WW87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)




![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)


